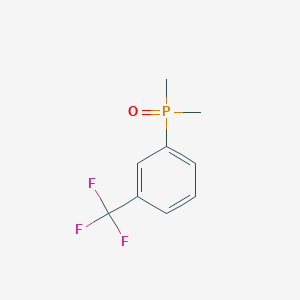
1-Dimethylphosphoryl-3-(trifluoromethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Dimethylphosphoryl-3-(trifluoromethyl)benzene is a chemical compound with the molecular formula C9H10F3OP . It has a molecular weight of 222.1441 .
Molecular Structure Analysis
The molecular structure of 1-Dimethylphosphoryl-3-(trifluoromethyl)benzene consists of a benzene ring with a dimethylphosphoryl group and a trifluoromethyl group attached . The InChI code for this compound is 1S/C9H10F3OP/c1-14(2,13)8-5-3-4-7(6-8)9(10,11)12/h3-6H,1-2H3 .Physical And Chemical Properties Analysis
1-Dimethylphosphoryl-3-(trifluoromethyl)benzene is a powder that is stored at room temperature .Applications De Recherche Scientifique
Ionic Liquid-Benzene Mixtures Studies on mixtures of ionic liquids with benzene, such as 1,3-dimethylimidazolium hexafluorophosphate, have shown alterations in ionic liquid structure, impacting cation-cation interactions. This research is vital for understanding solvent effects in various chemical processes (Deetlefs et al., 2005).
Organometallic Synthesis Compounds like 1-Bromo-3,5-bis(trifluoromethyl)benzene have been used as starting materials for organometallic synthesis, leading to valuable reactions for producing synthetically useful intermediates (Porwisiak & Schlosser, 1996).
Intriguing Molecular Designs Research into star-shaped compounds with 1,3,5-triazine cores demonstrates the significance of these structures in intramolecular charge transfer, impacting their potential in light-emitting devices and sensors (Meier et al., 2003).
Aromatic Nucleophilic Substitution Studies on aromatic nucleophilic substitution reactions involving dimethyl(trimethylsilyl)phosphane and various fluorobenzenes have revealed insights into the reaction mechanisms and substrate selectivities, valuable for synthetic chemistry applications (Goryunov et al., 2010).
Safety and Hazards
This compound is considered hazardous and has been assigned the GHS07 pictogram . It is associated with several hazard statements, including H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
1-dimethylphosphoryl-3-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3OP/c1-14(2,13)8-5-3-4-7(6-8)9(10,11)12/h3-6H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQKKCDAIQTYONV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)C1=CC=CC(=C1)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3OP |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Dimethylphosphoryl-3-(trifluoromethyl)benzene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

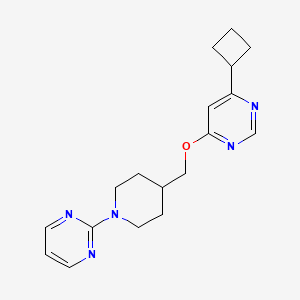
piperidino]ethoxy}phenyl)methanone](/img/structure/B2367576.png)
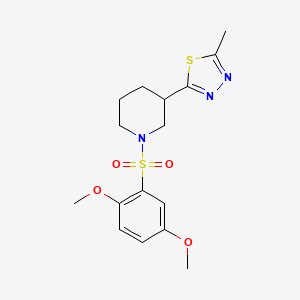
![N-cyclohexyl-2-((4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2367579.png)
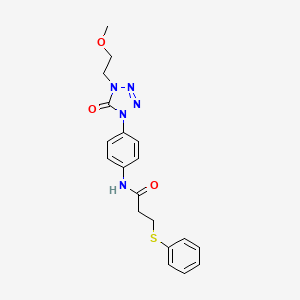
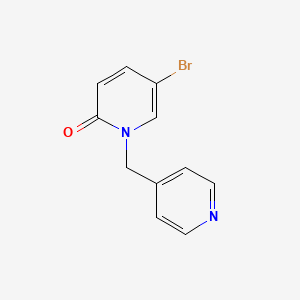

![2-[(3-Chlorobenzyl)thio]acetohydrazide](/img/structure/B2367585.png)
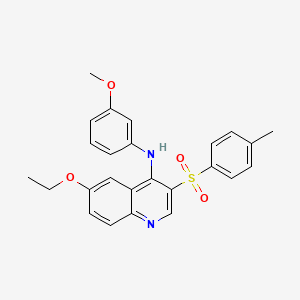
![N-[2-(1H-indol-3-yl)ethyl]-4-methylpent-2-enamide](/img/structure/B2367588.png)
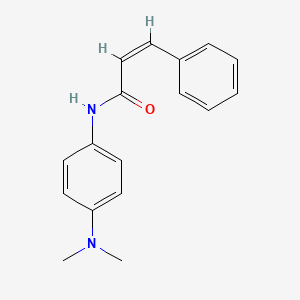
![Tert-butyl pyrazolo[1,5-a]pyridin-5-ylcarbamate](/img/structure/B2367591.png)
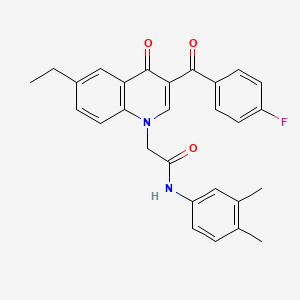
![4-methoxy-3-[(1H-1,2,4-triazol-3-ylthio)methyl]benzaldehyde](/img/structure/B2367597.png)